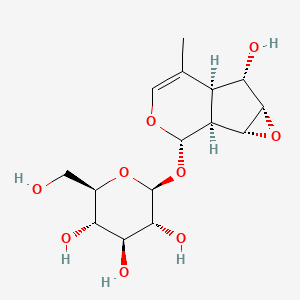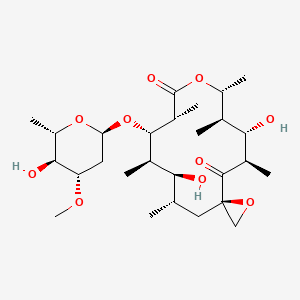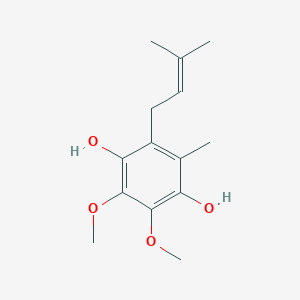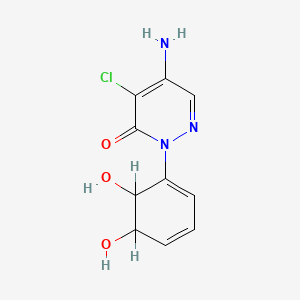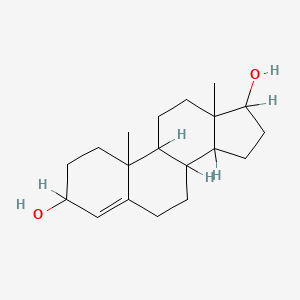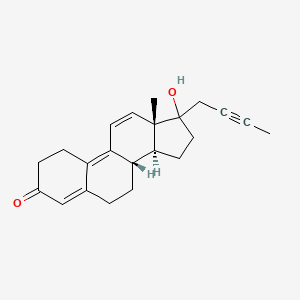
19,21-Dinorchola-4,9,11-trien-22-yn-3-one,17-hydroxy-, (17a)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“19,21-Dinorchola-4,9,11-trien-22-yn-3-one,17-hydroxy-, (17a)-(9CI)” is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are often used in medicine, particularly in hormone therapy and as anti-inflammatory agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of steroidal compounds typically involves multiple steps, including the formation of the steroid nucleus and the introduction of functional groups. Common methods include:
Oxidation and Reduction Reactions: These are used to introduce or modify functional groups.
Cyclization Reactions: To form the characteristic steroid ring structure.
Functional Group Interconversions: To achieve the desired chemical properties.
Industrial Production Methods
Industrial production of steroidal compounds often involves:
Fermentation Processes: Using microorganisms to produce steroid precursors.
Chemical Synthesis: Large-scale chemical reactions under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to double or triple bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products depend on the specific reactions and conditions used. Typically, these include various hydroxylated, oxidized, or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Steroidal compounds like “19,21-Dinorchola-4,9,11-trien-22-yn-3-one,17-hydroxy-, (17a)-(9CI)” are used in:
Chemistry: As intermediates in the synthesis of other complex molecules.
Biology: To study hormone functions and interactions.
Medicine: In hormone replacement therapy, anti-inflammatory treatments, and cancer therapy.
Industry: In the production of pharmaceuticals and as biochemical research tools.
Wirkmechanismus
The mechanism of action for steroidal compounds typically involves:
Binding to Receptors: Steroids often exert their effects by binding to specific receptors in the body.
Modulation of Gene Expression: Once bound, they can influence the expression of certain genes.
Pathways Involved: Common pathways include the glucocorticoid and mineralocorticoid pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Testosterone: A natural steroid hormone.
Cortisol: A steroid hormone involved in stress response.
Estradiol: A form of estrogen, a female sex hormone.
Uniqueness
“19,21-Dinorchola-4,9,11-trien-22-yn-3-one,17-hydroxy-, (17a)-(9CI)” may have unique structural features or biological activities that differentiate it from other steroidal compounds. These could include specific receptor binding affinities, metabolic stability, or therapeutic effects.
Eigenschaften
Molekularformel |
C22H26O2 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
(8S,13S,14S)-17-but-2-ynyl-17-hydroxy-13-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H26O2/c1-3-4-11-22(24)13-10-20-19-7-5-15-14-16(23)6-8-17(15)18(19)9-12-21(20,22)2/h9,12,14,19-20,24H,5-8,10-11,13H2,1-2H3/t19-,20+,21+,22?/m1/s1 |
InChI-Schlüssel |
AIEAVYYYERHHND-ZPHWTRHBSA-N |
Isomerische SMILES |
CC#CCC1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O |
Kanonische SMILES |
CC#CCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C)O |
Synonyme |
17 alpha-(2-butynyl)-17 beta-hydroxyestra-4,9,11-trien-3-one 17-alpha-(2-butynyl)-17 beta-hydroxyestra-4,9,11-trien-3-one R3852-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


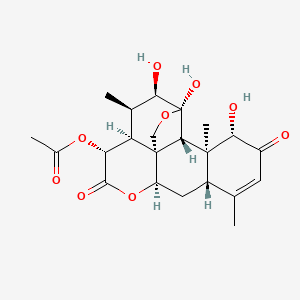
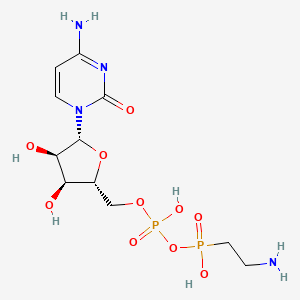
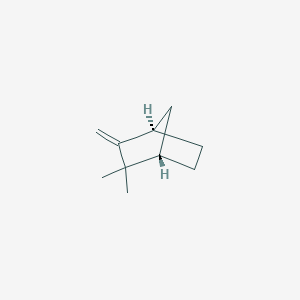
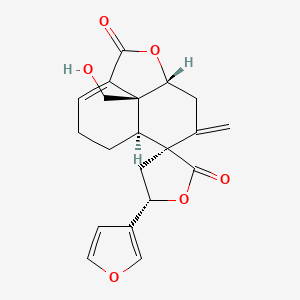

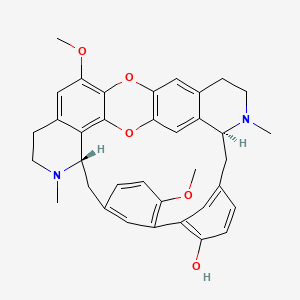
![2-[(4R,5S,7R,25S,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B1212293.png)

